molecular formula C22H23N5O B2839648 (4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034469-61-7

(4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2839648
CAS RN: 2034469-61-7
M. Wt: 373.46
InChI Key: ORBAGUADEPICKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrrole ring, a phenyl ring, a piperazine ring, and a pyridazine ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The phenyl group is a functional group with the formula -C6H5. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyridazine is a heterocyclic compound with the formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms.


Chemical Reactions Analysis

Again, without specific information on this compound, it’s challenging to provide an analysis of its chemical reactions .

Scientific Research Applications

Complexes with Nitrogen Containing Ligands

Research on compounds related to (4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone includes studies on the adducts of similar nitrogen-containing ligands. For instance, triorganotin(IV) halides have been synthesized with adducts of piperazine, which is structurally related to the compound . These adducts exhibit a nonionic character in certain solvents and are suggested to have a trigonal bipyramidal geometry in some cases (Siddiqi et al., 1982).

Metabolism and Pharmacokinetics Studies

Another relevant area of research includes the study of the metabolism, excretion, and pharmacokinetics of structurally related compounds. For instance, the disposition of a dipeptidyl peptidase IV inhibitor with a similar structure was examined in rats, dogs, and humans. This study provides insights into the metabolic pathways and elimination processes of similar compounds (Sharma et al., 2012).

Analgesic Effect Studies

Research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, which bear similarity to the compound , has shown that these derivatives can act as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists and demonstrate an analgesic effect in certain models (Tsuno et al., 2017).

Anticancer and Antituberculosis Studies

Studies on 1-(4-Chlorophenyl) cyclopropyl methanone derivatives, which are structurally related, have shown significant anticancer and antituberculosis activities. This highlights the potential therapeutic applications of similar compounds in treating diseases like cancer and tuberculosis (Mallikarjuna et al., 2014).

Synthesis and Structural Studies

Research has also been conducted on the synthesis of novel derivatives combining scaffolds like pyrrolidine-2-one and piperazine, which are relevant to the structure of the compound . These studies provide insights into the structural properties and potential applications of such compounds (Ghandi et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . Without specific information, it’s challenging to provide a detailed analysis.

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(18-5-7-19(8-6-18)25-11-1-2-12-25)27-15-13-26(14-16-27)21-10-9-20(23-24-21)17-3-4-17/h1-2,5-12,17H,3-4,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBAGUADEPICKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.